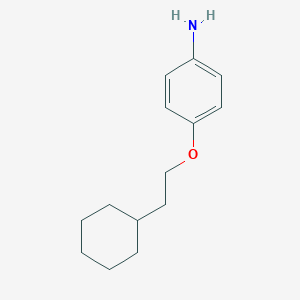

4-(2-Cyclohexylethoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-cyclohexylethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c15-13-6-8-14(9-7-13)16-11-10-12-4-2-1-3-5-12/h6-9,12H,1-5,10-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZIPKNLJWRDAKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCOC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90580048 | |

| Record name | 4-(2-Cyclohexylethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90580048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76253-34-4 | |

| Record name | 4-(2-Cyclohexylethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90580048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes for 4-(2-Cyclohexylethoxy)aniline

The synthesis of this compound is a multi-step process that can be achieved through various advanced synthetic routes. These methods often involve the careful selection of precursors, coupling reactions, and catalytic systems to ensure high yield and purity of the final product.

Multi-Step Coupling Reactions in Synthesis

The construction of the this compound scaffold typically relies on multi-step coupling reactions. A common strategy involves the formation of an ether linkage followed by the introduction or modification of the aniline (B41778) moiety. For instance, a Williamson ether synthesis can be employed by reacting a suitable phenoxide with a cyclohexylethyl halide. vulcanchem.com

Another key coupling reaction in the synthesis of aniline derivatives is the Buchwald-Hartwig amination or Ullmann coupling. These palladium-catalyzed reactions are instrumental in forming the carbon-nitrogen bond of the aniline group. The choice of catalyst and ligands is crucial for the efficiency of these coupling reactions.

Reductive amination presents an alternative pathway, where a precursor like 4-(2-cyclohexylethoxy)benzaldehyde is reacted with an amine source in the presence of a reducing agent. vulcanchem.com This method directly forms the C-N bond of the final aniline derivative. vulcanchem.com

Key Intermediates and Precursors in Synthetic Pathways

Table 1: Key Precursors for the Synthesis of this compound

| Precursor Name | CAS Number | Role in Synthesis |

| 4-Nitrophenol (B140041) | 100-02-7 | Starting material for the phenoxy moiety, requires subsequent reduction of the nitro group. |

| 4-Aminophenol | 123-30-8 | Direct precursor for the aniline portion of the molecule. |

| 2-Cyclohexylethanol (B1346017) | 4442-79-9 | Precursor for the cyclohexylethoxy side chain. chemsrc.com |

| 1-Bromo-2-cyclohexylethane | 1647-26-3 | Alkylating agent for the formation of the ether linkage. |

| 4-Chloronitrobenzene | 100-00-5 | A precursor where the chloro group is displaced and the nitro group is reduced. chemsrc.com |

| 4-(2-Cyclohexylethoxy)phenol | Not Available | An intermediate formed by the etherification of hydroquinone. vulcanchem.com |

| 4-(2-Cyclohexylethoxy)benzaldehyde | Not Available | A key intermediate for reductive amination pathways. vulcanchem.com |

The synthesis often starts with readily available compounds like 4-nitrophenol or 4-aminophenol. The cyclohexylethoxy group is typically introduced via alkylation using a suitable electrophile such as 1-bromo-2-cyclohexylethane. researchgate.net Alternatively, 2-cyclohexylethanol can be used to form the ether linkage. chemsrc.com In some pathways, 4-chloronitrobenzene serves as a precursor, undergoing nucleophilic aromatic substitution followed by reduction of the nitro group. chemsrc.com

Catalytic Approaches and Reaction Conditions

Catalysis plays a pivotal role in the synthesis of this compound and its derivatives, enabling efficient and selective transformations. Various catalytic systems are employed, particularly for coupling and reduction steps.

Palladium-based catalysts are extensively used for C-N bond formation through Buchwald-Hartwig amination. These reactions typically require a palladium precursor, such as Pd(OAc)₂, and a phosphine (B1218219) ligand, like Xantphos, in an anhydrous solvent like toluene (B28343) at elevated temperatures. Ruthenium complexes have also been investigated for the dehydrative C-H coupling of anilines with diols, offering a sustainable route to nitrogen heterocycles. nih.gov

For reduction steps, such as the conversion of a nitro group to an amine, palladium on carbon (Pd/C) is a common and effective catalyst, often used with a hydrogen source like methanol. researchgate.net The reaction conditions for these catalytic processes are critical and need to be optimized for each specific transformation to maximize yield and minimize side products.

Stereochemical Considerations in Synthesis

While the core structure of this compound itself is achiral, the introduction of chiral centers during its synthesis or derivatization necessitates careful consideration of stereochemistry. The development of stereoselective synthetic methods is crucial for producing enantiomerically pure compounds, which can have distinct biological activities.

For instance, if a chiral center is introduced in the cyclohexyl ring or the ethoxy linker, stereoselective synthesis would be required to control the absolute configuration of the final product. This can be achieved by using chiral starting materials, chiral catalysts, or chiral auxiliaries. The stereochemistry of the final compounds is typically confirmed using techniques such as X-ray crystallography. nih.gov

Derivatization Strategies and Analogue Synthesis

The derivatization of this compound allows for the exploration of structure-activity relationships and the development of new compounds with potentially improved properties.

Rational Design of this compound Derivatives

The rational design of derivatives of this compound involves making targeted modifications to the parent structure to enhance specific properties. This approach is often guided by computational modeling and an understanding of the target's binding site.

A study focused on developing potent radiosensitizers designed and synthesized nine derivatives of this compound. researchgate.net These derivatives were created by introducing different substituents onto the aniline nitrogen. researchgate.net The design strategy aimed to modulate the electronic and steric properties of the molecule to improve its interaction with biological targets. researchgate.netresearchgate.net

Table 2: Examples of this compound Derivatives and their Design Rationale

| Derivative | Modification | Rationale | Reference |

| Compound 2g | Introduction of a specific substituent on the aniline nitrogen | To enhance the inhibition of Nrf2 activity for improved radiosensitizing effects. | researchgate.net |

| N-(2-Chlorobenzyl)-4-(2-cyclohexylethoxy)aniline | Addition of a 2-chlorobenzyl group to the amine | To explore the impact of a substituted benzyl (B1604629) group on the compound's properties. | |

| N-[4-(2-Cyclohexylethoxy)phenyl]-N-(3-phenylpropyl)amine | Addition of a 3-phenylpropyl group to the amine | To investigate the effect of a flexible, lipophilic chain on activity. | vulcanchem.com |

The synthesis of these derivatives often involves alkylation or acylation of the aniline nitrogen. researchgate.net For example, reacting this compound with various alkyl halides in the presence of a base can yield a library of N-substituted analogs. researchgate.net The choice of substituents is guided by the desire to probe different regions of a biological target's binding pocket.

Functional Group Modifications and Structural Diversification

The structural framework of this compound provides a versatile platform for a variety of functional group modifications, leading to a diverse range of derivatives with potential applications in medicinal chemistry. researchgate.netnih.gov The primary amino group and the aromatic ring are the main sites for these chemical transformations.

One common modification involves the alkylation of the aniline nitrogen. For instance, reaction with benzyl chloride in the presence of a base like potassium tert-butoxide in dimethylformamide (DMF) can yield N-benzylated derivatives. researchgate.net Similarly, other alkyl halides can be employed to introduce different aliphatic or aromatic moieties. A study on the synthesis of N-(2-Chlorobenzyl)-4-(2-cyclohexylethoxy)aniline highlights a multi-step process that includes the preparation of this compound followed by chlorobenzylation via nucleophilic substitution.

Further diversification can be achieved by modifying the cyclohexyl or the ethoxy groups, although modifications of the aniline core are more frequently reported. researchgate.net The inherent reactivity of the amino group also allows for acylation reactions, forming amides which can alter the electronic and steric properties of the molecule. google.com.pg

Exploration of Heterocyclic and Aliphatic Substitutions

The exploration of heterocyclic and aliphatic substitutions on the this compound scaffold has led to the synthesis of novel compounds with tailored properties. Research has demonstrated the design and synthesis of nine different derivatives of this compound, showcasing the potential for extensive structural variation. researchgate.net

These substitutions can be introduced at various positions. For example, coupling reactions can be utilized to attach heterocyclic rings to the aniline nitrogen. The choice of the heterocyclic or aliphatic substituent is critical as it can significantly influence the biological activity of the resulting molecule. Studies have shown that the cyclohexyl group itself plays a key role in the biological activity of certain derivatives. researchgate.net

The synthesis of these substituted derivatives often involves multi-step reaction sequences. For example, the preparation of N-[4-(2-Cyclohexylethoxy)phenyl]-N-{2-[4-(tert-pentyl)phenoxy]ethyl}amine involves the initial synthesis of this compound, followed by coupling with an appropriate halo-ether.

Reaction Mechanisms in this compound Synthesis and Transformation

Understanding the reaction mechanisms involved in the synthesis and transformation of this compound is fundamental to optimizing reaction conditions and predicting product outcomes.

Nucleophilic Substitution and Alkylation Mechanisms

The synthesis of this compound itself often proceeds via a Williamson ether synthesis , a classic example of a nucleophilic substitution reaction. This typically involves the reaction of a p-aminophenol salt with a 2-cyclohexylethyl halide. vulcanchem.com The phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide in an S(_N)2-type mechanism. ucsd.edulibretexts.org

Alkylation of the resulting aniline derivative also proceeds through a nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking an alkyl halide. evitachem.com The reaction is typically carried out in the presence of a base to deprotonate the aniline, increasing its nucleophilicity. researchgate.net The reaction of aniline with alkyl halides can sometimes be complicated by over-alkylation, leading to the formation of tertiary amines. libretexts.org

The nature of the alkylating agent and the reaction conditions determine whether the mechanism is predominantly S(_N)1 or S(_N)2. For primary alkyl halides, an S(_N)2 mechanism with backside attack is favored, leading to inversion of configuration if the electrophilic carbon is chiral. ucsd.edulibretexts.org

Coupling Reaction Mechanisms (e.g., Buchwald-Hartwig Amination, Ullmann Coupling)

Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used for the formation of carbon-nitrogen bonds, and it is highly relevant for the synthesis of derivatives of this compound. wikipedia.orgnih.gov This reaction allows for the coupling of an amine with an aryl halide or triflate. organic-chemistry.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. sigmaaldrich.comresearchgate.net The choice of phosphine ligand is crucial for the efficiency of the reaction. wikipedia.org

The Ullmann condensation is another important method for C-N bond formation, typically employing a copper catalyst. wikipedia.orgorganic-chemistry.org This reaction often requires higher temperatures compared to the Buchwald-Hartwig amination. wikipedia.org The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.orgnih.gov While historically significant, modern methods often favor the milder conditions of palladium-catalyzed reactions. wikipedia.orgwikipedia.org

These coupling reactions are particularly useful for introducing complex aromatic or heterocyclic substituents onto the aniline nitrogen, significantly expanding the structural diversity of accessible derivatives. researchgate.net

Mechanistic Insights into Derivative Formation

The formation of various derivatives from this compound is governed by the principles of electrophilic and nucleophilic reactions. The aniline moiety is an activated system for electrophilic aromatic substitution due to the electron-donating nature of the amino group, which directs incoming electrophiles to the ortho and para positions. allen.inchemistrysteps.com However, the para position is already substituted by the cyclohexylethoxy group. Therefore, electrophilic substitution would primarily occur at the ortho positions relative to the amino group. It is important to note that under strongly acidic conditions, the amino group can be protonated to form an ammonium (B1175870) ion, which is a deactivating, meta-directing group. allen.inchemistrysteps.com

The amino group itself can act as a nucleophile in reactions with various electrophiles. chemistrysteps.com Besides alkylation, it can undergo acylation with acyl chlorides or anhydrides to form amides. This transformation is often used as a protective strategy in multi-step syntheses to moderate the reactivity of the aniline and prevent unwanted side reactions like over-alkylation in Friedel-Crafts reactions. libretexts.orgallen.in

The synthesis of more complex derivatives can involve a sequence of these fundamental reactions. For instance, a derivative might be synthesized through an initial Buchwald-Hartwig amination followed by a functional group transformation on a different part of the molecule.

Molecular Design and Computational Investigations

Theoretical Frameworks for Molecular Interactions Involving 4-(2-Cyclohexylethoxy)aniline

The biological activity of this compound is predicated on its ability to interact with components of the Nrf2 signaling pathway. Understanding these interactions requires a foundation in the theoretical frameworks of non-covalent forces. The molecule's structure, featuring a polar aniline (B41778) head, a flexible ether linkage, and a bulky, nonpolar cyclohexyl tail, allows for a range of interactions.

Key molecular interactions are governed by fundamental principles of physical chemistry. These include:

Hydrophobic Interactions: The cyclohexyl group and the ethyl chain are significant contributors to the molecule's hydrophobic character. These nonpolar moieties are likely to seek out and bind to hydrophobic pockets within its biological target, displacing water molecules and resulting in a thermodynamically favorable interaction.

Hydrogen Bonding: The primary amine (-NH2) group on the aniline ring can act as a hydrogen bond donor, while the ether oxygen can act as a hydrogen bond acceptor. These directional interactions are crucial for molecular recognition and for anchoring the molecule in a specific orientation within a binding site.

π-Interactions: The aromatic phenyl ring can participate in π-π stacking with aromatic residues (like phenylalanine, tyrosine, or tryptophan) or cation-π interactions with positively charged residues in a protein target.

These theoretical principles form the basis for the computational methods used to model the behavior of this compound and predict its biological function.

Computational Modeling of this compound and its Derivatives

Computational modeling serves as a bridge between theoretical principles and experimental results, offering a detailed view of molecular properties that are often difficult to observe directly.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for analyzing the electronic structure of molecules like this compound. Such calculations can predict a variety of electronic properties that are fundamental to molecular interactions and reactivity. pnu.ac.ir

For aniline and its derivatives, DFT methods can be used to determine:

Charge Distribution: Mapping the electrostatic potential onto the molecule's surface reveals the distribution of partial positive and negative charges. This information is critical for predicting electrostatic interactions and hydrogen bonding potential.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's ability to donate or accept electrons. The energy gap between HOMO and LUMO is an indicator of chemical reactivity and stability.

Molecular Geometry: Quantum calculations can optimize the molecule's geometry to its lowest energy state, providing precise bond lengths and angles.

These analyses provide a static but detailed picture of the molecule's intrinsic electronic characteristics, which dictate its behavior in a biological environment.

While quantum calculations provide an electronic snapshot, molecular dynamics (MD) simulations introduce the dimension of time, allowing for the exploration of a molecule's conformational flexibility. mdpi.com MD simulations model the movement of atoms and molecules over time based on classical mechanics, providing a dynamic view of molecular behavior. nih.gov

For this compound, MD simulations are particularly valuable for:

Conformational Sampling: The cyclohexylethoxy tail is highly flexible. MD simulations can explore the vast landscape of possible conformations this tail can adopt in an aqueous solution or within a protein binding site. mdpi.com

Solvent Interactions: Simulations explicitly model the interactions between the solute and surrounding water molecules, giving insight into solvation and the hydrophobic effect.

Binding Dynamics: When a model of the biological target is available, MD simulations can be used to simulate the process of the molecule binding to the protein, revealing key interactions and potential binding poses that are energetically stable over time.

These simulations are computationally intensive but offer invaluable insights into the dynamic nature of molecular recognition. lumi-supercomputer.eu

Computational methods can also be used to predict which parts of a molecule are most likely to be involved in a chemical reaction or interaction. mit.edu By analyzing the electronic properties derived from quantum chemical calculations, it is possible to identify sites of electrophilicity and nucleophilicity.

Reactivity descriptors, such as Fukui functions or the local ionization potential mapped onto the molecular surface, can pinpoint specific atoms or functional groups that are primed to interact with a biological target. For this compound, this could highlight the reactivity of the aniline nitrogen or specific hydrogens, guiding the design of derivatives with enhanced interaction capabilities. This predictive power accelerates the optimization process by focusing synthetic efforts on the most promising modifications. rsc.org

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure with its biological activity. By systematically modifying a parent compound and measuring the effect on its potency, researchers can identify the key structural features—or pharmacophore—required for activity.

The compound this compound, also known as IM3829, was identified as an inhibitor of the Nrf2 pathway. researchgate.netmdpi.com It has been shown to suppress the expression of Nrf2 at both the mRNA and protein levels. researchgate.net This activity is particularly relevant in the context of cancer therapy, as inhibiting Nrf2 can increase the sensitivity of cancer cells to treatments like ionizing radiation. researchgate.netnih.govnih.gov

To improve upon the potency of IM3829, a series of nine derivatives were designed and synthesized. researchgate.netresearchgate.net The primary goal of these SAR studies was to identify modifications that would lead to more potent Nrf2 inhibition. Biological evaluation of these derivatives revealed that compound 2g was a more potent Nrf2 inhibitor than the parent compound, IM3829. researchgate.netresearchgate.net Specifically, while IM3829 reduced tert-Butylhydroquinone (tBHQ)-induced luciferase activity by 77%, compound 2g achieved a reduction of 87%. researchgate.net

The key structural difference in the most potent derivatives involved modifications to the aniline nitrogen. This suggests that the nature of the substituent on the amine is a critical determinant for Nrf2 inhibitory activity. The data from these studies provide a clear roadmap for the future design of Nrf2 inhibitors based on the this compound scaffold.

Table 1: Nrf2 Inhibition by this compound (IM3829) and its Derivative (2g)

| Compound | Structure | Nrf2 Inhibition (tBHQ-induced luciferase activity reduction) |

| IM3829 (Parent Compound) | This compound | 77% |

| Compound 2g (Derivative) | N-(2-chlorobenzyl)-4-(2-cyclohexylethoxy)aniline | 87% |

Data sourced from Ryu et al., 2020. researchgate.net

Correlation of Molecular Descriptors with Biological Activity Enhancements

In the quest to optimize the therapeutic potential of this compound, designated as IM3829, researchers have synthesized and evaluated a series of derivatives. These investigations aim to establish a clear relationship between the structural and physicochemical properties of the molecules—quantified by molecular descriptors—and their biological efficacy, particularly as radiosensitizers through the inhibition of the Nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway. researchgate.netkoreascience.krresearchgate.net

A key study designed and synthesized nine novel derivatives of IM3829 (compounds 2a-2i ) by introducing various substituents on the aniline nitrogen. researchgate.netresearchgate.net The primary biological endpoints measured were the inhibition of Nrf2-driven antioxidant response element (ARE) luciferase activity and the enhancement of radiation-induced cell death in human lung cancer cells (H1299). researchgate.net By correlating these biological outcomes with calculated molecular descriptors, a quantitative structure-activity relationship (QSAR) can be elucidated, providing critical insights for future drug design. pcbiochemres.comtandfonline.com

The synthesized derivatives featured modifications intended to probe the effects of varying lipophilicity, steric bulk, and electronic properties on the compound's activity. The core hypothesis is that modulating these features can lead to improved cellular uptake, target engagement, and ultimately, enhanced radiosensitizing effects. researchgate.netmdpi.com

The research findings indicate a discernible, albeit complex, correlation between the physicochemical properties of the IM3829 derivatives and their ability to enhance radiation-induced cell death. The introduction of different alkyl and benzyl (B1604629) groups to the aniline nitrogen resulted in a range of biological activities.

Below is a data table that presents the parent compound (IM3829) and its derivatives, their calculated molecular descriptors (Molecular Weight, LogP, and Polar Surface Area), and the corresponding biological activity data. The biological activity is shown as the fold-change in radiation-induced cell death at a 10 µM concentration.

| Compound | Substituent (R) on Aniline | Molecular Weight (g/mol) | LogP | Polar Surface Area (Ų) | Fold-Change in Cell Death (10 µM + IR) |

|---|---|---|---|---|---|

| IM3829 | -H | 219.33 | 3.58 | 26.02 | 2.90 |

| 2a | -CH₂CH(CH₃)₂ (isobutyl) | 275.44 | 4.98 | 12.03 | 4.10 |

| 2b | -CH₂CH₂CH(CH₃)₂ (isopentyl) | 289.47 | 5.41 | 12.03 | 4.80 |

| 2c | -CH₂(Cyclopropyl) | 273.42 | 4.44 | 12.03 | 3.90 |

| 2d | -CH₂(Cyclobutyl) | 287.45 | 4.87 | 12.03 | 5.10 |

| 2e | -CH₂(Cyclopentyl) | 301.48 | 5.30 | 12.03 | 5.60 |

| 2f | -CH₂(Cyclohexyl) | 315.50 | 5.73 | 12.03 | 5.80 |

| 2g | -CH₂(Phenyl) (benzyl) | 309.44 | 5.49 | 12.03 | 6.02 |

| 2h | -CH₂CH₂CH₂(Phenyl) (3-phenylpropyl) | 337.50 | 6.35 | 12.03 | 5.20 |

| 2i | -CH₂(4-F-Phenyl) (4-fluorobenzyl) | 327.43 | 5.66 | 12.03 | 5.90 |

Data sourced from Ahn, J. et al. (2014). Synthesis and Biological Evaluation of Novel IM3829 (this compound) Derivatives as Potent Radiosensitizers. Bulletin of the Korean Chemical Society, 35(12), 3623-3626. researchgate.netkoreascience.krresearchgate.net Molecular descriptors were calculated independently.

Analysis of the data reveals several key trends:

Impact of N-Alkylation: The substitution on the aniline nitrogen (moving from the parent compound IM3829 to the N-alkylated derivatives 2a-2i ) universally decreased the polar surface area (PSA) from 26.02 Ų to 12.03 Ų and significantly increased lipophilicity (LogP). This structural modification was consistently associated with an enhancement in the potentiation of radiation-induced cell death, with all derivatives showing a greater fold-change than the parent compound. researchgate.net

Lipophilicity and Steric Bulk: Within the cycloalkylmethyl series (2c to 2f ), there is a clear trend where increasing the size of the cycloalkyl ring (from cyclopropyl (B3062369) to cyclohexyl) leads to a corresponding increase in molecular weight and LogP. This is directly correlated with an enhancement in biological activity, culminating in compound 2f (cyclohexylmethyl substituent), which showed a 5.80-fold increase in cell death. researchgate.net This suggests that increased lipophilicity and steric bulk in this region are favorable for activity.

Aromatic Substitution: The introduction of a benzyl group (2g ) resulted in the most potent compound in the series, with a 6.02-fold enhancement of radiation-induced cell death. researchgate.netkoreascience.kr This derivative possesses a high LogP value (5.49) and introduces aromaticity, which may facilitate favorable interactions, such as pi-stacking, with the biological target. The slightly less active 4-fluorobenzyl derivative 2i (5.90-fold increase) further underscores the importance of the benzylic moiety for high potency. researchgate.net

Optimal Chain Length: A comparison between the benzyl derivative 2g and the 3-phenylpropyl derivative 2h is particularly instructive. Despite having a higher molecular weight and LogP, compound 2h was less active (5.20-fold increase) than 2g (6.02-fold increase). This indicates that while lipophilicity is important, there is an optimal size and conformation for the substituent. The longer, more flexible propyl linker in 2h may position the terminal phenyl group in a less favorable orientation for binding within the target site compared to the more constrained benzyl group of 2g . researchgate.net

Mechanistic Elucidation of Biological Activities

Modulation of the Nrf2/Keap1 Pathway by 4-(2-Cyclohexylethoxy)aniline

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative and electrophilic stress. nih.govnih.gov It regulates the expression of a wide array of antioxidant and detoxification genes. researchgate.netresearchgate.net Under normal physiological conditions, Nrf2 is kept at low levels by its cytoplasmic repressor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome. nih.govnih.govaacrjournals.org The compound this compound has been shown to interfere with this critical defensive pathway. nih.govnih.gov

Inhibition of Nrf2 Nuclear Translocation

Research indicates that this compound can inhibit the nuclear translocation of Nrf2. nih.gov Under conditions of stress, Nrf2 typically dissociates from Keap1 and moves into the nucleus to initiate the transcription of its target genes. nih.govwikipathways.org By preventing this translocation, this compound effectively blocks the activation of the Nrf2-mediated antioxidant response. nih.gov This inhibitory action has been noted as a key mechanism in its biological effects. nih.gov

Impact on Nrf2 Binding Activity and Target Gene Expression (e.g., HO-1)

Consistent with its role in blocking Nrf2's nuclear entry, this compound inhibits the binding of Nrf2 to the Antioxidant Response Element (ARE) in the promoter region of its target genes. nih.govwiley.com This leads to a significant reduction in the expression of Nrf2-dependent genes. nih.govcapes.gov.br One of the most well-characterized Nrf2 target genes is Heme Oxygenase-1 (HO-1), an enzyme with potent antioxidant properties. novapublishers.com Studies have demonstrated that treatment with this compound and its derivatives leads to a decrease in both the mRNA and protein levels of Nrf2 and HO-1. researchgate.netresearchgate.net This suppression of HO-1 expression underscores the compound's ability to dismantle a key component of the cellular antioxidant defense system. researchgate.netnovapublishers.com

| Treatment Group | Nrf2 mRNA Expression | HO-1 mRNA Expression | Nrf2 Protein Expression | HO-1 Protein Expression |

| Control | Normal | Normal | Normal | Normal |

| This compound | Decreased | Decreased | Decreased | Decreased |

This table summarizes the general findings from studies on the effect of this compound on Nrf2 and HO-1 expression. researchgate.netresearchgate.net

Interplay with Keap1-Mediated Nrf2 Degradation

The Keap1-Nrf2 system is a classic example of substrate-adaptor E3 ubiquitin ligase-mediated protein degradation. wiley.com Keap1 acts as a sensor for oxidative stress; modifications to its cysteine residues under stress conditions lead to the release of Nrf2. nih.govaacrjournals.org While the primary mechanism of this compound appears to be the inhibition of Nrf2 nuclear translocation, this action indirectly affects the dynamics of Keap1-mediated degradation. nih.govresearchgate.net By preventing Nrf2 from entering the nucleus, the compound ensures that Nrf2 remains in the cytoplasm, where it is susceptible to continuous Keap1-mediated ubiquitination and degradation. aacrjournals.orgresearchgate.net

Role in Redox Homeostasis Regulation

Cellular redox homeostasis is a delicate balance between the production of reactive oxygen species (ROS) and their removal by antioxidant systems. wiley.comnih.gov The Nrf2 pathway is a master regulator of this balance. nih.gov By inhibiting the Nrf2 pathway, this compound disrupts this equilibrium, leading to a state of increased oxidative stress. nih.govnih.gov This disruption of redox homeostasis is a central consequence of its molecular actions. nih.govmdpi.com

Cellular Responses Induced by this compound

The modulation of the Nrf2/Keap1 pathway by this compound precipitates distinct cellular responses, primarily related to oxidative stress.

Enhancement of Reactive Oxygen Species (ROS) Accumulation

A direct consequence of inhibiting the Nrf2 antioxidant response is the accumulation of ROS. nih.govwiley.com Research has shown that treatment with this compound leads to a significant increase in intracellular ROS levels, particularly in cells under stress conditions such as irradiation. nih.govresearchgate.net This enhanced ROS accumulation is a key factor in the compound's observed biological effects, such as increasing the sensitivity of cancer cells to radiation therapy. nih.govnih.gov

| Condition | ROS Levels without IM3829 | ROS Levels with IM3829 |

| Baseline | Normal | Increased |

| With Radiation | Elevated | Significantly Increased |

This table illustrates the impact of this compound (IM3829) on ROS levels, based on findings from referenced studies. nih.govresearchgate.net

Induction of Apoptotic Cell Death Pathways (e.g., Caspase-3, PARP Cleavage)

Research indicates that this compound is capable of inducing apoptosis, a form of programmed cell death, in cancer cells. This process is critical for eliminating malignant cells and is often a primary goal of cancer therapies. The compound's pro-apoptotic activity is mediated through the activation of key components of the apoptotic signaling cascade.

A central event in this cascade is the activation of executioner caspases, particularly caspase-3. numberanalytics.com Caspases are a family of protease enzymes that, once activated, orchestrate the systematic disassembly of the cell. numberanalytics.com Studies have confirmed that treatment of human lung cancer cells with this compound, especially in combination with radiation, leads to the cleavage of caspase-3, signifying its activation. nih.govcapes.gov.br

The activation of caspase-3 leads to the cleavage of numerous cellular substrates, one of the most prominent being Poly(ADP-ribose) polymerase (PARP). numberanalytics.comcellsignal.com PARP is a nuclear enzyme crucial for DNA repair. numberanalytics.com During apoptosis, caspase-3 cleaves PARP, typically generating an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding fragment. cellsignal.com This cleavage inactivates PARP, which serves two main purposes in the apoptotic process: it prevents the cell from repairing its DNA, thus committing it to death, and it conserves cellular energy (ATP and NAD+) that would otherwise be consumed by the DNA repair process. numberanalytics.com The detection of cleaved PARP is a widely recognized hallmark of apoptosis. cellsignal.comresearchgate.net In cellular models of non-small-cell lung cancer (NSCLC), the combination of this compound and radiation has been shown to cause significant PARP cleavage, confirming the induction of apoptotic cell death. nih.govcapes.gov.br

Table 1: Key Apoptotic Markers Modulated by this compound

| Marker | Function | Effect of this compound | Reference |

|---|---|---|---|

| Caspase-3 | Executioner caspase in apoptosis | Cleavage and activation | nih.gov |

| PARP | DNA repair enzyme | Cleavage, leading to inactivation | nih.govcapes.gov.br |

Autophagy Modulation and Impairment in Cellular Models

Autophagy is a cellular self-degradation process where the cell breaks down its own components within lysosomes. It can function as a survival mechanism for cancer cells under stress (e.g., from chemotherapy or radiation), but can also lead to cell death. preprints.orgresearchgate.net Some aniline-containing compounds have been shown to modulate autophagy. nih.gov For instance, the aniline (B41778) derivative TFPA was found to impair autophagy in non-small cell lung cancer cells by blocking the fusion of autophagosomes with lysosomes, which ultimately contributed to apoptotic cell death. researchgate.net While direct, extensive studies on this compound's effect on autophagy are not as prevalent, its structural class suggests a potential role in this pathway. One study noted that other aniline-containing compounds can modulate autophagy processes in cancer cells, hinting at a possible mechanism for this compound as well. nih.gov The interplay between apoptosis and autophagy is complex; impairment of the pro-survival functions of autophagy can sensitize cancer cells to other death signals, including apoptosis. researchgate.net

Mechanisms of Radiosensitization by this compound

Radiosensitizers are agents that make tumor cells more susceptible to the cell-killing effects of ionizing radiation. This compound has been identified as an effective radiosensitizer, particularly in lung cancer models. lawdata.com.tw

Synergistic Effects with Ionizing Radiation

A key characteristic of this compound is its ability to work synergistically with ionizing radiation, meaning the combined effect is greater than the sum of their individual effects. nih.govnih.gov When used in combination with radiation, the compound significantly inhibits the clonogenic survival of lung cancer cells such as H1299, A549, and H460. nih.gov Research demonstrated that the combination treatment led to a more than two-fold enhancement in radiation-induced cell death in the H1299 cancer cell line. researchgate.net This synergistic increase in apoptosis is a primary contributor to its radiosensitizing properties. nih.gov The compound achieves this, in part, by increasing the accumulation of reactive oxygen species (ROS) in irradiated cells compared to cells exposed to radiation alone. nih.gov This elevated oxidative stress pushes the cancer cells past a threshold, leading to enhanced cell death. nih.gov

Cellular Sensitization to Radiation-Induced Cell Death

This compound sensitizes cancer cells to radiation by disrupting their natural defense mechanisms against oxidative stress. nih.gov Radiotherapy kills cancer cells largely by generating high levels of ROS, which damage cellular components, most critically DNA. ijbs.com However, many cancer cells adapt by upregulating antioxidant systems to neutralize this ROS, leading to radioresistance. nih.govmdpi.com

A primary target of this compound is the Nrf2 (nuclear factor erythroid-2-related factor 2) pathway. nih.govnih.gov Nrf2 is a transcription factor that controls the expression of a wide array of antioxidant and cytoprotective genes. lawdata.com.twresearchgate.net In many cancers, the Nrf2 pathway is constitutively active, which helps protect the tumor from oxidative stress and contributes to resistance against therapies. nih.govresearchgate.net this compound inhibits the Nrf2-binding activity and suppresses the expression of Nrf2 and its target genes, such as heme oxygenase-1 (HO-1). nih.govresearchgate.net By blocking this Nrf2-dependent antioxidant response, the compound prevents cancer cells from effectively managing the ROS generated by radiation, thereby sensitizing them to radiation-induced apoptotic cell death. nih.govcapes.gov.br

Table 2: Research Findings on Radiosensitization by this compound in Lung Cancer Cells

| Cell Line | Key Finding | Mechanism | Reference |

|---|---|---|---|

| H1299, A549, H460 | Significantly inhibited clonogenic survival with combined treatment. | Increased ROS accumulation, leading to apoptotic cell death. | nih.gov |

| H1299 | Over two-fold enhancement in IR-induced cell death. | Inhibition of Nrf2 activity. | researchgate.net |

| H1299 | Synergistically increases radiation-induced apoptosis. | Not specified, general observation. | nih.gov |

Mechanisms of Overcoming Radioresistance in Cancer Cells

Radioresistance is a major obstacle in cancer therapy, allowing tumors to survive treatment and recur. ijbs.commdpi.com This resistance can arise from multiple factors, including enhanced DNA damage repair, evasion of apoptosis, and metabolic reprogramming to manage oxidative stress. ijbs.commdpi.comnih.gov

This compound overcomes radioresistance primarily by targeting the Nrf2 pathway, a key driver of the antioxidant defense that contributes to cytoprotection in cancer cells. nih.govmdpi.com By reducing both the mRNA and protein levels of Nrf2, the compound dismantles this protective shield. mdpi.com This inhibition prevents the upregulation of ROS-scavenging enzymes that would normally neutralize the damaging effects of radiation. nih.gov As a result, the intracellular ROS levels rise significantly, overwhelming the cell's compromised defenses and enhancing radiation-induced cell death. nih.gov This strategy effectively reverses a major mechanism of radioresistance, particularly in tumors with high Nrf2 activity, such as certain non-small-cell lung cancers. nih.govresearchgate.net In animal models bearing lung cancer xenografts, the combination of this compound and radiation was shown to inhibit tumor growth more effectively than radiation alone, demonstrating its potential to overcome radioresistance in a clinical context. nih.gov

Preclinical Efficacy in Cancer Research Models Mechanistic Focus

Evaluation in Human Cancer Cell Lines (e.g., H1299, A549, H460 Lung Cancer Cells)

The therapeutic potential of 4-(2-Cyclohexylethoxy)aniline has been investigated in several human NSCLC cell lines. These in vitro models are fundamental for assessing a compound's direct effects on cancer cells and elucidating its mechanism of action. Studies have particularly highlighted its activity in H1299 and A549 lung cancer cells. nih.govnih.gov The compound has been shown to enhance the effects of ionizing radiation, a standard treatment for lung cancer. nih.govbioone.org

The clonogenic survival assay is a critical in vitro method used to determine the ability of a single cell to undergo indefinite proliferation and form a colony. nih.govspringernature.com This assay is a gold standard for measuring the effectiveness of cytotoxic agents, including radiation. The application of this compound in combination with ionizing radiation has been shown to significantly reduce the clonogenic survival of lung cancer cells.

By inhibiting the Nrf2 pathway, this compound compromises the cancer cells' ability to manage the oxidative stress induced by radiation, leading to enhanced cell death and a diminished capacity for colony formation. researchgate.netresearchgate.net This sensitizing effect means that fewer cells survive the radiation treatment to proliferate and form new colonies.

Studies have demonstrated that this compound, particularly when combined with radiation, has a significant impact on the viability of NSCLC cells. In the H1299 lung cancer cell line, treatment with a derivative of this compound along with ionizing radiation (IR) resulted in a more than two-fold increase in IR-induced cell death compared to radiation alone. researchgate.netresearchgate.net This indicates a potent synergistic interaction that reduces cell viability. The compound itself, designated IM3829, was identified as an aniline (B41778) derivative that enhances radiation-induced cell death in these cells. nih.gov Downregulation of Nrf2 by this compound has been shown to enhance the sensitivity of A549 cells to ionizing radiation. nih.gov

Table 1: Effect of this compound Derivative on H1299 Cell Death

| Treatment Group | Fold Enhancement in IR-Induced Cell Death | Reference |

|---|---|---|

| Compound 2g + Ionizing Radiation (IR) vs. IR alone | > 2.0 | researchgate.netresearchgate.net |

Efficacy in Murine Xenograft Models of Lung Cancer

To evaluate the therapeutic potential in a more complex biological system, this compound has been tested in murine xenograft models, where human cancer cells are implanted into immunocompromised mice. nih.govscholaris.ca These in vivo studies have corroborated the findings from cell line experiments, demonstrating that the compound can enhance the efficacy of radiotherapy in a living organism. researchgate.netresearchgate.net

In a murine xenograft model using H1299 cells, the combination of IM3829 with radiation therapy resulted in a marked reduction in tumor growth. researchgate.net Specifically, the combined treatment inhibited tumor growth by 47% compared to the vehicle-treated control group and by 27% compared to the group that received radiation alone. researchgate.net These findings highlight the compound's ability to significantly augment the anti-tumor effects of radiation in vivo. Another study confirmed that IM3829 administration in athymic BALB/c nude mice led to decreased tumor growth without affecting the body weight of the animals, suggesting a favorable toxicity profile in this preclinical model. preprints.org

Table 2: Tumor Growth Inhibition in H1299 Xenograft Model

| Treatment Group | Tumor Growth Inhibition vs. Vehicle | Tumor Growth Inhibition vs. Radiation Alone | Reference |

|---|---|---|---|

| IM3829 + Radiation | 47% | 27% | researchgate.net |

Molecular analyses of tumor tissues from xenograft models support the proposed mechanism of action for this compound. The compound was found to effectively inhibit the expression of Nrf2 at both the mRNA and protein levels within the tumor cells. researchgate.netresearchgate.net Nrf2 is a transcription factor that regulates a wide array of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1). researchgate.net Consequently, treatment with this compound also leads to the downregulation of HO-1. researchgate.net This inhibition of the Nrf2-antioxidant response element (ARE) signaling pathway reduces the tumor's intrinsic defense against oxidative damage, thereby increasing its vulnerability to radiotherapy. preprints.org The molecular data from xenograft tissues confirm that the tumor growth attenuation is mechanistically linked to the targeted inhibition of the Nrf2 pathway.

Role in Modulating Chemoresistance Mechanisms

The Nrf2 pathway is a key driver of resistance to both chemotherapy and radiotherapy in many cancers, including NSCLC. bioone.orgresearchgate.net High constitutive activation of Nrf2 in cancer cells allows them to counteract the cytotoxic effects of anticancer treatments, which often rely on the generation of reactive oxygen species (ROS) to induce cell death. preprints.org

This compound functions as a modulator of this resistance mechanism. By inhibiting Nrf2 activity, it effectively dismantles a critical component of the cancer cell's defense system. nih.govsemanticscholar.org This leads to an increase in intracellular ROS accumulation following treatment, enhancing the efficacy of therapies like radiation. preprints.org Therefore, this compound's ability to sensitize cancer cells to treatment is directly linked to its role in overcoming Nrf2-mediated resistance. This mechanistic approach holds promise for improving outcomes in tumors characterized by high Nrf2 expression. bioone.org

Interactions with Chemotherapeutic Agents (e.g., Camptothecin)

Given that this compound is also a known inhibitor of Nrf2, its combination with camptothecin could theoretically lead to a more profound and sustained suppression of this critical cell survival pathway. researchgate.netnih.gov This dual inhibition of Nrf2 could potentially lower the threshold for cancer cell death and sensitize them to the cytotoxic effects of camptothecin.

Furthermore, research on other aniline derivatives has demonstrated the potential for this class of compounds to enhance the efficacy of camptothecin. For instance, the aniline compound 4-[4-(4-aminophenoxy)-2,3,5,6-tetrafluorophenoxy]aniline (TFPA) has been shown to increase the cytotoxicity of camptothecin in non-small cell lung cancer (NSCLC) cells by impairing autophagy. researchgate.netnih.govnih.gov This precedent with a structurally related compound suggests that this compound may also interact favorably with camptothecin, potentially through modulation of cellular resistance pathways.

The following table summarizes the mechanistic rationale for the potential synergistic interaction between this compound and camptothecin, based on their individual properties.

| Compound | Primary Mechanism of Action | Known Effect on Nrf2 Pathway | Potential for Synergy |

| This compound (IM3829) | Nrf2 inhibitor; radiosensitizer | Inhibits Nrf2 expression and activity | Enhanced and sustained inhibition of the Nrf2 pathway, a key driver of chemoresistance. |

| Camptothecin | Topoisomerase I inhibitor | Inhibits Nrf2 expression and transcriptional activity | Dual targeting of the Nrf2 pathway from two different chemical entities could lead to a more potent anticancer effect. |

Impact on Resistance Pathways (e.g., Autophagy-Mediated Resistance)

A significant mechanism of resistance to chemotherapeutic agents, including camptothecin, is the activation of autophagy. nih.govnih.govepa.gov Autophagy is a cellular process of self-digestion that can promote cancer cell survival under stress, such as that induced by chemotherapy. nih.govnih.gov Inhibition of autophagy has been shown to sensitize cancer cells to the effects of camptothecin, switching a senescent state to an apoptotic one. nih.govepa.gov

The Nrf2 pathway, which is inhibited by this compound, is known to play a role in the induction of autophagy, contributing to drug resistance. nih.gov By inhibiting Nrf2, this compound may disrupt this pro-survival autophagic response. This could, in turn, lower the defenses of cancer cells and make them more susceptible to the DNA damage inflicted by camptothecin.

Studies on other aniline compounds, such as TFPA, have provided direct evidence that this class of molecules can impair autophagy and thereby enhance the anticancer effects of camptothecin. researchgate.netnih.govnih.gov The combination of TFPA and camptothecin was found to lead to increased autophagic impairment, contributing to apoptotic cell death in lung cancer cells. researchgate.netnih.gov This suggests a plausible mechanism through which this compound could overcome autophagy-mediated resistance to camptothecin.

The table below outlines the potential impact of this compound on autophagy-mediated resistance to camptothecin, based on its known mechanism and parallels with other aniline derivatives.

| Resistance Pathway | Role in Camptothecin Resistance | Potential Impact of this compound |

| Autophagy | Promotes cancer cell survival under the stress of chemotherapy. Camptothecin can induce protective autophagy. | As an Nrf2 inhibitor, it may suppress the induction of autophagy, thereby preventing this pro-survival mechanism. |

| Nrf2-Mediated Stress Response | Upregulates antioxidant and detoxification genes, protecting cancer cells from chemotherapy-induced damage. | Directly inhibits the Nrf2 pathway, reducing the cell's capacity to mount a protective response against camptothecin. |

While direct experimental data on the combination of this compound and camptothecin is pending, the mechanistic insights from its role as an Nrf2 inhibitor and the findings from related aniline compounds provide a strong rationale for its potential to enhance the efficacy of chemotherapeutic agents by modulating resistance pathways like autophagy.

Advanced Applications and Emerging Research Areas

Applications in Materials Science

While direct applications of 4-(2-Cyclohexylethoxy)aniline in materials science are still an emerging area of research, its structural features as an aniline (B41778) derivative suggest potential utility in fields where analogous compounds are actively used, such as in the synthesis of conductive polymers and the formation of functional hydrogel systems.

Utilization in Conductive Polymer Synthesis

Polyaniline (PANI) is one of the most studied conductive polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. nih.govrsc.org The standard method for synthesizing PANI involves the chemical or electrochemical oxidative polymerization of aniline monomers in an acidic medium. nih.govgoogle.com

The fundamental chemistry that allows aniline to form a conductive polymer could potentially be extended to its derivatives, including this compound. The synthesis of conductive polymers from various aniline derivatives is a well-established strategy to modify and enhance the properties of the resulting polymer. rsc.orgrsc.orgworldscientific.com Introducing substituents onto the aniline ring can influence key characteristics such as solubility, processability, and electrical properties. rsc.orgworldscientific.com For instance, the bulky and non-polar cyclohexylethoxy group in this compound could potentially increase the solubility of the corresponding polymer in organic solvents, a known limitation of unsubstituted polyaniline. rsc.orgvwr.com The polymerization is typically initiated by an oxidizing agent, like ammonium (B1175870) persulfate, in an acidic solution, which facilitates the coupling of aniline radical cations. nih.govgoogle.com

Integration into Hydrogel Systems

Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water, making them suitable for various biomedical applications. nih.gov The incorporation of functional molecules, such as aniline derivatives, can impart specific properties to these hydrogels, such as conductivity or responsiveness to stimuli. nih.govresearchgate.net

Research has demonstrated that aniline derivatives can be integrated into hydrogel structures. One approach involves the in situ polymerization of an aniline derivative within a hydrogel matrix. For example, an aniline dimer derivative was polymerized within a calcium alginate hydrogel, initiated by hydrogen peroxide (H₂O₂), to create a functional material for monitoring wound infections. nih.gov Another method involves enzymatic cross-linking, where enzymes like horseradish peroxidase (HRP) can catalyze the conjugation of aniline and phenol (B47542) derivatives in the presence of H₂O₂ to form a hydrogel. nih.gov This suggests a potential pathway for incorporating this compound into hydrogels to create novel materials for drug delivery or tissue engineering, where the specific properties of the aniline derivative could be exploited. nih.gov

Potential for Targeted Therapeutic Agent Development (excluding human trial data)

Significant research has focused on this compound, also identified by the code IM3829, for its potential as a targeted therapeutic agent, specifically in the context of cancer treatment.

Development as a Radiosensitizer for Specific Cancer Types

This compound (IM3829) has been identified as a promising radiosensitizer, a compound that makes tumor cells more susceptible to radiation therapy. Current time information in Bangalore, IN.chemsrc.com Studies have focused on its effects on non-small cell lung cancer (NSCLC). Research showed that combined treatment with IM3829 and radiation significantly inhibited the clonogenic survival of H1299, A549, and H460 lung cancer cells. Current time information in Bangalore, IN.

The mechanism behind this radiosensitization involves the inhibition of the Nrf2-dependent antioxidant response. Current time information in Bangalore, IN. By blocking the activity of the transcription factor Nrf2, IM3829 prevents cancer cells from neutralizing the high levels of reactive oxygen species (ROS) generated by radiation. Current time information in Bangalore, IN.mdpi-res.com This leads to a significant increase in ROS accumulation in irradiated cells, which in turn promotes apoptotic cell death, a controlled form of cell suicide. Current time information in Bangalore, IN. In xenograft models using H1299 and A549 lung cancer cells, the combination of IM3829 and radiation was more effective at inhibiting tumor growth than radiation alone. Current time information in Bangalore, IN. This suggests that IM3829 could be a potent agent to enhance the efficacy of radiotherapy, particularly in tumors with high Nrf2 expression. Current time information in Bangalore, IN.

Exploration as an Nrf2 Inhibitor in Disease Contexts

The transcription factor Nrf2 (Nuclear factor-erythroid 2-related factor 2) is a master regulator of cellular defense against oxidative stress. nih.govresearchgate.net While this is a protective mechanism in normal cells, many cancer types hijack this pathway to enhance their survival and resistance to treatment. researchgate.net Consequently, inhibiting the Nrf2 pathway is a key strategy in cancer therapy.

This compound (IM3829) was identified as a small molecule inhibitor of Nrf2 through a cell-based luciferase assay screen. Current time information in Bangalore, IN. Its mechanism of action involves inhibiting the nuclear translocation of Nrf2 and reducing the mRNA levels of NFE2L2, the gene that codes for Nrf2. researchgate.netpolymer.cn This prevents the activation of Nrf2 target genes that protect the cell from oxidative stress. Current time information in Bangalore, IN. In the context of lung cancer, where Nrf2 is often highly expressed, IM3829's ability to block this protective pathway makes cancer cells more vulnerable to treatments like radiation. Current time information in Bangalore, IN.researchgate.net

Table 1: Research Findings on this compound (IM3829) and its Derivative (Compound 2g) in Lung Cancer Cells

| Compound | Cancer Cell Line | Key Finding | Mechanism of Action | Reference |

|---|---|---|---|---|

| This compound (IM3829) | H1299, A549, H460 (Lung) | Significantly inhibits clonogenic survival when combined with radiation. | Inhibits Nrf2-binding activity, increases ROS accumulation, induces apoptosis. | Current time information in Bangalore, IN. |

| Compound 2g (IM3829 Derivative) | H1299 (Lung) | Showed higher potency in Nrf2 inhibition compared to IM3829. | Effectively inhibits mRNA and protein expression of Nrf2 and its target gene HO-1. | nih.govresearchgate.net |

| Compound 2g (IM3829 Derivative) | H1299 (Lung) | Produced a two-fold enhancement in radiation-induced cell death. | Exhibited the highest enhancement of radiosensitizing effect among nine tested derivatives. | nih.govresearchgate.net |

Novel Conjugates and Hybrid Materials Incorporating this compound

To improve the therapeutic potential of this compound, researchers have designed and synthesized novel derivatives. A study detailed the creation of nine new derivatives of the parent compound. researchgate.net The goal was to enhance the radiosensitizing effects by modifying the chemical structure.

In this research, the various derivatives were evaluated for their biological effects. researchgate.net Among the synthesized compounds, a derivative labeled as compound 2g was found to be particularly effective. nih.govresearchgate.net This compound demonstrated a more potent inhibition of both the mRNA and protein expression of Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1), compared to the original IM3829. nih.govresearchgate.net Furthermore, in the H1299 lung cancer cell line, treatment with compound 2g alongside irradiation led to a more than two-fold increase in induced cell death. nih.govresearchgate.net This work highlights how structural modifications to the this compound backbone can lead to next-generation conjugates with superior activity as Nrf2 inhibitors and radiosensitizers. researchgate.net

Synthesis of Molecular Probes and Imaging Agents

The ability to non-invasively monitor the activity of specific biological pathways is crucial for both research and clinical diagnostics. Molecular imaging probes, often used in Positron Emission Tomography (PET), are designed for this purpose. blueearthdiagnostics.com While this compound (IM3829) itself has not yet been reported as a labeled imaging agent, its role as an NRF2 inhibitor makes its scaffold a promising candidate for developing such probes. nih.govpreprints.org

Research has demonstrated the utility of PET imaging for monitoring NRF2 activity in vivo. For instance, preliminary studies have used radiotracers like ¹⁸F-FDG and ¹¹C-acetate to visualize the altered metabolism in NRF2-high tissues. nih.gov Another approach involves using probes like [¹⁸F]FSPG to image the NRF2-regulated cystine transporter xCT. csic.es The development of aniline-based PET tracers, such as [(¹⁸F]florbetaben for imaging β-amyloid plaques, establishes a precedent for the use of this chemical class in creating effective imaging agents. nih.gov

Future research could focus on the synthesis of a radiolabeled version of this compound or one of its potent derivatives. Such a molecular probe would allow for the direct visualization and quantification of NRF2 target engagement in living subjects, providing invaluable data for drug development and patient stratification in clinical trials. blueearthdiagnostics.comnih.gov The creation of a fluorescent probe based on this scaffold is also a possibility, which could aid in ex vivo and in vitro studies of NRF2-related pathology. rsc.org

Development of Functionalized Materials

The application of this compound in the realm of materials science is a largely unexplored frontier. The unique chemical structure, combining a reactive aniline group with a bulky cyclohexylethoxy tail, presents opportunities for its incorporation into polymeric or solid-state materials. While specific examples are yet to be published, related aniline compounds are used in the synthesis of various functional materials, including polymers and dyes.

Potential future applications could involve grafting this compound onto polymer backbones or nanoparticles. Such functionalized materials could be designed for targeted drug delivery, where the aniline derivative acts as a homing agent for NRF2-overexpressing cancer cells. Another possibility lies in the creation of sensor materials that change their optical or electronic properties upon interaction with components of the NRF2 pathway, offering a novel method for detecting cellular stress or disease states. Further research in materials chemistry is required to explore these potential avenues. preprints.orgresearchgate.net

Future Directions in Synthetic and Mechanistic Investigations

To fully harness the potential of this compound, researchers are looking toward more advanced synthetic methods and a deeper understanding of its biological activities, including those that may be independent of its primary target, NRF2.

Exploration of Asymmetric Synthesis Routes

The compound this compound is achiral. However, the synthesis of chiral derivatives is a key strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic properties. Many of the most effective modern drugs are single enantiomers. mdpi.com The development of asymmetric synthesis routes to produce chiral analogs of this compound is therefore a logical next step in its evolution.

While research has been conducted on synthesizing various derivatives, these studies have not focused on stereochemistry. researchgate.net Methodologies for the asymmetric synthesis of chiral amines are well-established and could be adapted for this purpose. nih.gov For example, strategies using chiral auxiliaries, such as tert-butanesulfinamide (tBS), have proven highly effective for the de novo synthesis of complex chiral amines. nih.gov Other advanced methods include the use of chiral phosphoric acid catalysts to guide the stereoselective formation of complex heterocyclic structures incorporating anilines. rsc.org

Applying these techniques could yield enantiomerically pure derivatives of this compound with modifications at the aniline or cyclohexyl ring. These chiral molecules could then be evaluated to determine if a specific stereoisomer exhibits improved NRF2 inhibition or novel biological activities.

Table 1: Potential Strategies for Asymmetric Synthesis

| Method | Description | Potential Application for this compound Derivatives |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the substrate to direct a stereoselective reaction. The auxiliary is removed in a later step. | Use of Ellman's auxiliary (tert-butanesulfinamide) to create chiral amine centers in new derivatives. nih.gov |

| Chiral Catalyst | A chiral catalyst, used in sub-stoichiometric amounts, creates a chiral environment that favors the formation of one enantiomer over the other. | Employment of chiral phosphoric acids or transition metal complexes for the asymmetric synthesis of complex heterocyclic analogs. rsc.org |

| Chiral Pool Synthesis | Starting from a readily available, inexpensive, and enantiomerically pure natural product (e.g., an amino acid or sugar). | Less direct, but could be used to synthesize complex chiral side-chains to be attached to the aniline core. |

Deeper Mechanistic Studies of Nrf2-Independent Pathways

The primary mechanism attributed to this compound is the inhibition of NRF2 nuclear accumulation. csic.es However, complex molecules often have multiple biological targets. A crucial area for future research is to investigate whether it exerts effects through pathways independent of NRF2. The regulation of NRF2 itself is complex and not solely dependent on its main repressor, KEAP1. An alternative, KEAP1-independent pathway involves the phosphorylation of NRF2 by Glycogen Synthase Kinase 3β (GSK-3β), which marks it for degradation via the β-transducin repeat-containing protein (β-TrCP). nih.govcsic.esnih.gov

Some NRF2 inhibitors have been shown to act through this alternative pathway. aacrjournals.org Future mechanistic studies should explore whether this compound or its derivatives can modulate the GSK-3β/β-TrCP axis. Furthermore, investigating the compound's effect on other signaling pathways that cross-talk with NRF2, such as NF-κB, PERK, or the Hippo pathway, could reveal novel mechanisms of action and expand its therapeutic potential. csic.espreprints.org Such studies would provide a more complete picture of its biological activity and could explain potential off-target effects.

Investigations into Structure-Function Relationships beyond Nrf2

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, guiding the optimization of a lead compound. For this compound, initial SAR studies have focused on modifying its structure to improve NRF2 inhibition. researchgate.net A key future direction is to investigate the SAR for this class of molecules against other biological targets.

Aniline-based structures are common in pharmacology and can be tailored to interact with a wide range of proteins. For example, research on chromen-4-one derivatives has shown that modifications to an attached benzamido (a type of aniline derivative) moiety can tune the molecule's activity between being an agonist or antagonist for the GPR55 receptor. acs.org This demonstrates that the aniline scaffold is versatile and can be systematically modified to alter its biological function and target profile.

Future research on this compound analogs should include broad screening against a panel of receptors, enzymes, and other transcription factors. This could identify novel off-targets and establish new structure-function relationships. Understanding how structural changes to the cyclohexyl group, the ethoxy linker, or the aniline ring affect these other potential interactions will be critical for developing more selective NRF2 inhibitors or for purposefully designing new molecules with desired polypharmacology.

Q & A

Basic: What are the optimal synthetic routes for 4-(2-Cyclohexylethoxy)aniline, and how can purity be enhanced?

Methodological Answer:

The synthesis of this compound typically involves alkoxylation of a nitroaniline precursor followed by reduction. Key steps include:

- Nucleophilic substitution : React 4-nitroaniline with (2-bromoethyl)cyclohexane in the presence of a base (e.g., potassium carbonate) to introduce the cyclohexylethoxy group .

- Catalytic hydrogenation : Reduce the nitro group to an amine using Pd/C or Raney nickel under hydrogen atmosphere to yield the final product .

Optimization Tips : - Use anhydrous conditions to minimize hydrolysis byproducts.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HR-MS) : Verify molecular weight (e.g., [M+H]⁺ = 263.20 g/mol) and fragmentation patterns .

- HPLC : Monitor purity using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Advanced: How can computational methods (e.g., DFT) predict the reactivity of this compound in drug design?

Methodological Answer:

- Density Functional Theory (DFT) :

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Simulate interaction energies with biological targets (e.g., enzymes) using molecular docking .

- Hirshfeld Surface Analysis :

- Map intermolecular interactions (e.g., hydrogen bonds, C–H···π) to explain crystal packing and stability .

Case Study : DFT studies on analogous compounds show that methoxy and cyclohexyl groups enhance hydrophobic interactions, guiding derivative design .

- Map intermolecular interactions (e.g., hydrogen bonds, C–H···π) to explain crystal packing and stability .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

-

Dose-Response Assays : Re-evaluate activity across a concentration gradient (e.g., 0–100 μM) to confirm potency thresholds .

-

Comparative Structural Analysis :

Derivative Substituent Reported Activity 4-Fluoro analog 2-F, cyclohexylethoxy Inhibits mammary carcinoma cells (IC₅₀ = 12 μM) Non-fluorinated Cyclohexylethoxy Moderate activity (IC₅₀ = 45 μM) -

Mechanistic Studies : Use siRNA knockdown or enzyme inhibition assays to validate target engagement .

Basic: How does the cyclohexylethoxy substituent influence the compound’s physical properties compared to other aniline derivatives?

Methodological Answer:

- Solubility : The cyclohexylethoxy group increases hydrophobicity, reducing aqueous solubility but enhancing lipid membrane permeability .

- Thermal Stability : Cyclohexyl rings improve thermal stability (decomposition >200°C) compared to linear alkoxy analogs .

- Crystallinity : Bulky substituents reduce crystallization tendency, requiring slow evaporation from dichloromethane/hexane for single-crystal growth .

Advanced: What strategies are recommended for analyzing crystal packing in this compound derivatives?

Methodological Answer:

-

Single-Crystal X-ray Diffraction :

- Resolve molecular geometry (bond lengths, dihedral angles) and confirm substituent orientation .

- Example: A related compound showed a dihedral angle of 26.7° between the cyclohexyl and aniline planes .

-

Interaction Energy Calculations :

Interaction Type Energy (kJ/mol) N–H···O (hydrogen bond) -25.4 C–H···π -12.1 - These interactions stabilize layered crystal structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.